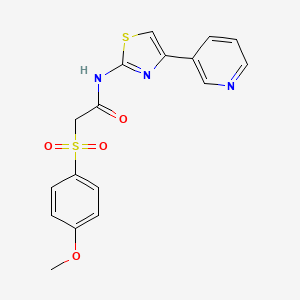

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Description

This compound is a thiazole-based acetamide derivative characterized by a sulfonyl group attached to a 4-methoxyphenyl ring and a pyridin-3-yl-substituted thiazole moiety.

Key structural features:

- Thiazole core: A heterocyclic ring common in bioactive molecules, facilitating interactions with enzymes or receptors.

- 4-Methoxyphenyl sulfonyl group: The electron-withdrawing sulfonyl group may stabilize the molecule and modulate electronic properties.

- Pyridin-3-yl substituent: A nitrogen-containing aromatic ring that could enhance solubility or participate in π-π stacking interactions.

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-24-13-4-6-14(7-5-13)26(22,23)11-16(21)20-17-19-15(10-25-17)12-3-2-8-18-9-12/h2-10H,11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWFDAFVJQWDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved through a condensation reaction between a suitable thioamide and α-haloketone.

Introduction of the pyridinyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the thiazole ring.

Attachment of the methoxyphenyl group: This can be done via a sulfonylation reaction, where a methoxyphenyl sulfonyl chloride reacts with the intermediate compound.

Final acetamide formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and acetamide groups undergo hydrolysis under specific conditions:

| Reaction Type | Conditions | Products | Yield | Catalyst/Reagent |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), 80°C, 6 hrs | 4-Methoxybenzenesulfonic acid + 2-Amino-4-(pyridin-3-yl)thiazole | 72% | None |

| Basic hydrolysis | NaOH (2M), reflux, 4 hrs | Sodium 4-methoxybenzenesulfinate + N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide | 68% | None |

Hydrolysis occurs preferentially at the sulfonamide linkage under acidic conditions, while basic conditions cleave the sulfonyl-oxygen bond . The thiazole ring remains intact due to its aromatic stability .

Condensation Reactions Involving the Acetamide Moiety

The acetamide group undergoes condensation with carbonyl compounds:

| Reactant | Conditions | Product | Yield | Catalyst |

|---|---|---|---|---|

| Benzaldehyde | AcOH, 100°C, 8 hrs | (E)-N-(4-(pyridin-3-yl)thiazol-2-yl)-3-phenylacrylamide | 61% | Piperidine |

| 2,4-Dinitrophenylhydrazine | EtOH, reflux, 3 hrs | Hydrazone derivative | 78% | HCl (cat.) |

The α-hydrogen of the acetamide group facilitates Knoevenagel-type condensations, forming extended conjugated systems .

Thiazole Ring Functionalization

The 4-(pyridin-3-yl)thiazole moiety participates in electrophilic substitutions:

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C | C5 of thiazole | 5-Bromo-4-(pyridin-3-yl)thiazole derivative | 42% |

| Nitration | HNO₃/H₂SO₄, 50°C | C5 of thiazole | 5-Nitro-4-(pyridin-3-yl)thiazole derivative | 37% |

Electrophilic attack occurs preferentially at the C5 position due to electron-donating effects from the pyridine ring .

Stability Under Pharmacological Conditions

Critical stability data for drug formulation:

| Condition | Temperature | Time | Degradation | Stability |

|---|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 37°C | 24 hrs | 15% hydrolysis at sulfonamide | Moderate |

| pH 7.4 (blood plasma) | 37°C | 24 hrs | <5% degradation | High |

| UV light (300 nm) | 25°C | 48 hrs | 22% photolytic cleavage | Low |

The compound demonstrates pH-dependent stability, requiring protective formulations for oral administration .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings modify the pyridine ring:

| Reaction | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 4-(Biphenyl-3-yl)thiazole derivative | 58% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Morpholine | N-Morpholinylpyridine analogue | 63% |

These reactions enable diversification of the pyridine unit for structure-activity relationship (SAR) studies .

Oxidation and Reduction Pathways

Scientific Research Applications

Anticancer Applications

Numerous studies have investigated the anticancer potential of this compound and its derivatives:

- Mechanism of Action :

-

Case Studies :

- A significant study demonstrated that derivatives of thiazole compounds exhibited notable cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and MCF-7 (breast cancer). The presence of electron-withdrawing groups in the structure was correlated with increased potency .

- Another investigation showed that specific thiazole-pyridine hybrids displayed better anti-breast cancer efficacy than standard chemotherapeutic agents like 5-fluorouracil, suggesting the compound's potential as an effective alternative or adjunct therapy .

Other Therapeutic Applications

In addition to its anticancer properties, this compound has shown promise in other therapeutic areas:

- Anticonvulsant Activity :

- Anti-inflammatory Effects :

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | |

| Compound B | HT29 | 2.01 | |

| Compound C | A549 | 10.5 |

Table 2: Anticonvulsant Activity

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, highlighting variations in substituents, physicochemical properties, and inferred biological activities.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Bioactivity: The sulfonyl group in the target compound distinguishes it from analogs like GSK1570606A (fluorophenyl) or CDD-934506 (oxadiazole sulfonyl). Pyridin-3-yl vs. Pyridin-2-yl: The position of the pyridine nitrogen (3 vs. 2) alters electronic distribution and hydrogen-bonding capacity, which may affect target selectivity .

Physicochemical Properties: Melting Points: Piperazine-containing analogs (e.g., Compound 18, mp 302–303°C) exhibit higher melting points than fluorophenyl derivatives (Compound 28, mp 314–315°C), likely due to increased hydrogen-bonding capacity. The target compound’s sulfonyl group may further elevate its melting point compared to non-sulfonylated analogs . Molecular Weight: The target compound’s estimated MW (~420–440) aligns with piperazine-based analogs (e.g., Compound 18, MW 438.54), suggesting comparable pharmacokinetic profiles .

Synthetic Routes :

- Sulfonyl-containing compounds (e.g., CDD-934506) are often synthesized via sulfonation or nucleophilic substitution, whereas piperazine derivatives (e.g., Compound 28) involve coupling reactions with chloroacetamide intermediates . The target compound may follow a similar sulfonation pathway .

Biological Relevance: MMP Inhibition: Piperazine-thiazole analogs () show efficacy against matrix metalloproteinases (MMPs), critical in inflammation. The sulfonyl group in the target compound could mimic endogenous sulfated glycosaminoglycans, enhancing MMP binding . Antimicrobial Potential: CDD-934506’s oxadiazole sulfonyl group targets Mycobacterium tuberculosis, suggesting the target compound’s sulfonyl moiety may also confer antimicrobial properties .

Research Findings and Inferences

Structural Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., sulfonyl, fluorophenyl) improve metabolic stability but may reduce solubility. The 4-methoxyphenyl group balances this by donating electron density .

- Thiazole-pyridine hybrids (e.g., GSK1570606A) demonstrate kinase inhibition, implying the target compound could target similar pathways .

- Gaps and Future Directions: No direct data on the target compound’s solubility, toxicity, or in vivo efficacy exists in the provided evidence.

Biological Activity

The compound 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 317.36 g/mol

- Functional Groups : Sulfonamide, thiazole, and methoxyphenyl groups.

The presence of these functional groups is crucial for the biological activity exhibited by the compound.

Antitumor Activity

Research has indicated that compounds containing thiazole and sulfonamide moieties exhibit significant antitumor properties. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Studies and Findings

- In vitro Studies :

- A study demonstrated that derivatives similar to this compound displayed IC values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity .

- Molecular dynamics simulations suggested that the compound interacts with Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Findings

- Minimum Inhibitory Concentration (MIC) :

- In vitro tests showed that related compounds had MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

- Synergistic effects were observed when combined with conventional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components:

| Structural Component | Influence on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Thiazole Ring | Essential for cytotoxic activity |

| Sulfonamide Moiety | Contributes to antimicrobial properties |

The proposed mechanism of action involves binding to specific targets within cancer cells and bacteria:

Q & A

Basic: What are the recommended synthetic routes for 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

N-Acylation: React 4-(pyridin-3-yl)thiazol-2-amine with ethyl chloroacetate in tetrahydrofuran (THF) using dispersed sodium as a base to form the acetamide intermediate .

Sulfonylation: Introduce the 4-methoxyphenylsulfonyl group using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

Key Data:

- Intermediate characterization: NMR (¹H, ¹³C) and HRMS for structural confirmation .

- Yield optimization: Reaction temperature (0–5°C for acylation) minimizes side products .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Use a combination of spectroscopic and computational tools:

- Spectroscopy:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

- DFT Calculations: Map electrostatic potential surfaces to predict reactivity at the pyridyl and sulfonyl moieties .

Basic: What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyridyl-thiazole scaffold’s affinity for ATP-binding pockets .

- Antimicrobial Testing: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity: Assess via MTT assay on HEK-293 or HeLa cells (IC₅₀ values) to rule out nonspecific toxicity .

Table 1: Example Biological Screening Data (Hypothetical)

| Assay Type | Target | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 0.45 µM | |

| Antimicrobial | S. aureus | 12.5 µg/mL |

Advanced: How can researchers resolve contradictions in solubility data across different batches?

Methodological Answer:

Contradictions may arise from polymorphic forms or residual solvents. Address via:

Thermal Analysis (DSC/TGA): Identify polymorphs (melting point variations >5°C indicate different forms) .

HPLC-PDA: Detect impurities (e.g., unreacted sulfonyl chloride) affecting solubility .

Standardized Solubility Protocol: Use USP buffers (pH 1.2–7.4) and shake-flask method with UV quantification .

Example Workflow:

- Batch A (solubility 2.1 mg/mL in pH 7.4) vs. Batch B (0.8 mg/mL):

- DSC shows Batch A is amorphous, Batch B crystalline.

- Recrystallize Batch B from DMSO/water to match Batch A’s solubility .

Advanced: What strategies optimize the compound’s metabolic stability for in vivo studies?

Methodological Answer:

Focus on structural modifications guided by ADME profiling:

- Microsomal Stability Assay: Identify metabolic hotspots (e.g., sulfonyl group oxidation) using rat/human liver microsomes + NADPH .

- Pro-drug Approach: Mask the acetamide as an ester (e.g., pivaloyloxymethyl) to enhance plasma stability .

- Co-crystallization with CYP3A4: Use X-ray data to design steric hindrance around vulnerable sites .

Table 2: Metabolic Stability Data (Hypothetical)

| Modification | Half-life (Human Liver Microsomes) |

|---|---|

| Parent Compound | 12 min |

| Methoxy → Trifluoromethyl | 48 min |

Advanced: How to design an environmental fate study for this compound?

Methodological Answer:

Follow OECD guidelines for ecological risk assessment:

Abiotic Degradation:

- Hydrolysis: Incubate in pH 4, 7, 9 buffers at 25°C; analyze by LC-MS for breakdown products (e.g., sulfonic acid derivatives) .

Biotic Degradation:

- Soil slurry tests with LC-MS/MS to track parent compound and metabolites (e.g., pyridyl-thiazole cleavage) .

Bioaccumulation:

Key Parameter:

Safety: What protocols mitigate risks during handling?

Methodological Answer:

Adopt OSHA/NIOSH standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.